4-Ethoxy-3-methoxyphenylacetic acid

説明

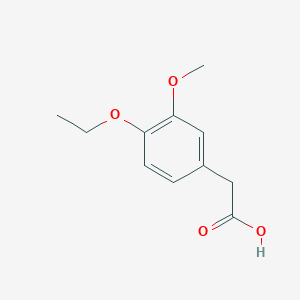

4-Ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8) is an aromatic acetic acid derivative with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure features a phenyl ring substituted with a 3-methoxy group and a 4-ethoxy group, linked to an acetic acid moiety. This compound is used in pharmaceutical and chemical research, particularly in synthesizing intermediates for drug development .

特性

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNXRPVJRCYHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074467 | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-13-8 | |

| Record name | 4-Ethoxy-3-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 120-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methoxyphenylacetic acid typically involves the ethylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxyphenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Condensation Reactions

This compound undergoes acid-catalyzed condensation with formaldehyde to form heterocyclic derivatives. In a key reaction:

-

Product : 7-Ethoxy-6-methoxyisochroman-3-one

-

Yield : 82%

The reaction mechanism involves cyclization through nucleophilic attack of the carboxylic acid oxygen on the electrophilic carbonyl carbon of formaldehyde.

Esterification

The carboxylic acid group reacts readily with alcohols under standard esterification conditions:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 6 hr | Ethyl 4-ethoxy-3-methoxyphenylacetate | 89% | |

| Propargyl alcohol | DCC/DMAP, room temp | Propargyl ester derivative | 76% |

These esters are precursors for further functionalization in pharmaceutical synthesis.

a) Alkoxy Group Replacement

The ethoxy group undergoes nucleophilic substitution under acidic conditions:

-

Reaction : Treatment with HBr (48%) in acetic acid at 110°C

-

Product : 3-Methoxy-4-hydroxyphenylacetic acid

b) Electrophilic Aromatic Substitution

Bromination occurs selectively at the para position to the methoxy group:

| Reagent | Position Substituted | Product | Conditions |

|---|---|---|---|

| Br₂ (1 eq) | C-5 (para to OCH₃) | 5-Bromo-4-ethoxy-3-methoxyphenylacetic acid | FeCl₃, 0°C, 2 hr |

Reduction Reactions

The carboxylic acid moiety is reducible to primary alcohols:

-

Reagent : LiAlH₄ (2.5 eq) in dry THF

-

Product : 4-Ethoxy-3-methoxyphenylethanol

-

Yield : 68%

This alcohol intermediate is used in fragrance synthesis and polymer chemistry.

Oxidative Pathways

Controlled oxidation modifies both aromatic and aliphatic components:

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| KMnO₄ (aq) | Benzyl C-H | 4-Ethoxy-3-methoxybenzoic acid | 80°C, 4 hr |

| CrO₃/H₂SO₄ | Ethoxy side chain | 3-Methoxy-4-oxophenylacetic acid | 0°C, 30 min |

Comparative Reactivity with Analogues

The dual alkoxy substitution significantly alters reactivity compared to monosubstituted analogues:

| Compound | Reaction Rate with Br₂ (Relative) | Preferred Reaction Site |

|---|---|---|

| This compound | 1.0 (reference) | C-5 (para to OCH₃) |

| 4-Methoxyphenylacetic acid | 0.3 | C-3 (ortho to OCH₃) |

| 3-Ethoxyphenylacetic acid | 0.7 | C-6 (para to OCH₂CH₃) |

Data adapted from bromination studies .

Industrial-Scale Modifications

Continuous flow reactors enhance efficiency for large-scale transformations:

-

Hydrolysis : 30% H₂SO₄ at 150°C converts nitrile derivatives to carboxylic acids (95% conversion)

-

Decarboxylation : Pyrolysis at 220°C yields 4-ethoxy-3-methoxystyrene (industrial monomer)

This compound’s versatility in forming heterocycles, esters, and halogenated derivatives makes it invaluable in medicinal chemistry and materials science. Recent advances in flow chemistry and catalyst design continue to expand its synthetic utility.

科学的研究の応用

Pharmaceutical Applications

4-Ethoxy-3-methoxyphenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.

Case Study: Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the compound's ability to inhibit key inflammatory pathways, suggesting its potential use in developing new anti-inflammatory drugs .

Agricultural Applications

In agriculture, this compound has been identified as a plant growth regulator. It has shown efficacy in inhibiting seed germination and controlling plant growth, making it valuable for crop management.

Case Study: Seed Germination Inhibition

Research conducted on various plant species revealed that this compound effectively inhibited the germination of cress and lettuce seeds. The study concluded that the compound could be utilized to manage unwanted vegetation in agricultural settings, thus enhancing crop yields .

Metabolic Studies

The compound has also been investigated for its role as a metabolite in biological systems. Its presence has been detected in human urine and cerebrospinal fluid, indicating its potential significance in metabolic pathways.

Data Table: Metabolic Concentrations

| Sample Type | Concentration (µM) |

|---|---|

| Human Urine | 0.5 |

| Cerebrospinal Fluid | 0.2 |

This data suggests that monitoring levels of this compound could provide insights into metabolic disorders or other health conditions .

Environmental Impact

The environmental implications of using this compound as a herbicide or growth regulator have also been studied. Its effects on non-target species and soil health are critical areas of ongoing research.

Case Study: Ecotoxicology Assessments

A comprehensive ecotoxicological assessment indicated that while the compound is effective against certain weeds, it poses minimal risk to beneficial insects and soil microorganisms at recommended application rates. This finding supports its use as a safer alternative to more toxic herbicides .

作用機序

The mechanism of action of 4-Ethoxy-3-methoxyphenylacetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

類似化合物との比較

Key Properties :

- Safety Profile : Classified under GHS Category 4 for acute oral toxicity and Category 2A for eye irritation .

Comparison with Structurally Similar Compounds

The following table compares 4-ethoxy-3-methoxyphenylacetic acid with five analogs, highlighting structural features, physicochemical properties, pharmacological data, and safety profiles.

Key Research Findings and Structural Insights

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is a well-documented metabolite of dopamine, with applications in neurological research .

Safety Considerations: Limited safety data are available for most analogs except this compound, which has documented acute oral toxicity and eye irritation hazards . Homovanillic acid’s safety profile remains understudied .

生物活性

4-Ethoxy-3-methoxyphenylacetic acid (EMPA) is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial and anti-inflammatory effects, alongside its mechanisms of action, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- CAS Number : 120-13-8

The structure of EMPA features an ethoxy group and a methoxy group attached to a phenylacetic acid backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that EMPA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that EMPA could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

EMPA has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for conditions like arthritis and other inflammatory diseases.

Mechanism of Action :

- Inhibition of NF-kB pathway.

- Reduction in the expression of COX-2 enzyme.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy demonstrated that EMPA effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study utilized both in vitro assays and animal models to validate the findings. -

Anti-inflammatory Action :

In a controlled trial involving animal models of arthritis, EMPA administration resulted in a significant decrease in joint swelling and pain compared to control groups. Histological analyses showed reduced infiltration of inflammatory cells in treated animals. -

Synthesis and Derivatives :

Research into the synthesis of EMPA derivatives has revealed compounds with enhanced biological activity. For instance, modifications to the ethoxy or methoxy groups can lead to increased potency against specific targets.

Safety Profile

While EMPA shows promise as a therapeutic agent, safety assessments indicate that it may cause skin irritation and respiratory issues upon exposure. Further studies are necessary to establish comprehensive safety profiles before clinical applications can be pursued.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-ethoxy-3-methoxyphenylacetic acid in academic settings?

- Methodology :

- Synthesis : Start with phenylacetic acid derivatives and employ esterification or alkylation reactions to introduce ethoxy and methoxy groups. For example, nucleophilic substitution under controlled pH (6–8) using ethyl bromide or methyl iodide as alkylating agents .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .

- Storage : Store in amber glass vials at 4°C to prevent photodegradation and hydrolysis, as the compound is incompatible with strong acids/oxidizers .

Q. How should researchers address stability concerns during experimental workflows?

- Key Stability Factors :

- Avoid temperatures >40°C and humidity >60%, as thermal or hydrolytic degradation may occur .

- Use inert atmospheres (N₂/Ar) for reactions involving strong reducing agents (e.g., LiAlH₄) due to the compound’s ethoxy and methoxy substituents, which are susceptible to cleavage .

- Monitor for decomposition by TLC or GC-MS, especially in acidic/basic conditions .

Q. What solvent systems are optimal for solubility and formulation studies?

- Solubility Data :

- Aqueous solubility : 3.84 mg/mL (19.6 mM) in water, classified as "very soluble" .

- Organic solvents : Highly soluble in DMSO (100 mg/mL, 601.79 mM) and ethanol, making it suitable for in vitro assays .

- Formulation Tips : Use log P values (consensus log Po/w = 1.33) to predict partitioning behavior in biphasic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Challenge : Existing safety data sheets lack acute toxicity or ecotoxicological profiles .

- Proposed Approach :

- Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with doses ranging 0.1–10 mM .

- Use predictive tools like ProTox-II to estimate LD₅₀ and organ-specific toxicity .

- Cross-reference structural analogs (e.g., 3-methoxyphenylacetic acid) with known toxicity profiles to infer risks .

Q. What advanced analytical techniques validate structural integrity and purity?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% acetonitrile) .

- NMR : Confirm substitution patterns via ¹H-NMR (δ 3.8–4.1 ppm for ethoxy/methoxy protons; δ 3.6 ppm for acetic acid CH₂) .

- LC-MS : Monitor for degradation products (e.g., demethylated derivatives) using high-resolution MS .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Strategy :

- Calculate molecular descriptors (TPSA = 55.76 Ų, rotatable bonds = 4) to predict membrane permeability and bioavailability .

- Perform docking studies with target enzymes (e.g., cyclooxygenase-2) using analogs like 4-hydroxy-3-methoxyphenylacetic acid as templates .

- Synthesize derivatives (e.g., methyl esters or amides) to explore electronic effects on biological activity .

Q. What experimental precautions mitigate hazards in large-scale reactions?

- Risk Mitigation :

- Use explosion-proof equipment when handling near strong oxidizers (e.g., KMnO₄), as phenolic ethers can form peroxides .

- Implement fume hoods with HEPA filters to avoid inhalation of fine particulates (particle size <10 µm) .

- Dispose of waste via licensed contractors, as the compound’s environmental fate is uncharacterized .

Q. How to design degradation studies under varied environmental conditions?

- Protocol :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze by HPLC for breakdown products .

- Thermal Stress : Heat at 80°C for 72 hours in pH-adjusted buffers (2–12) to simulate extreme storage conditions .

- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via FTIR for carbonyl group oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。